molecular formula C14H17NO3 B1456298 Methyl 5-formyl-2-(piperidin-1-yl)benzoate CAS No. 1312117-73-9

Methyl 5-formyl-2-(piperidin-1-yl)benzoate

Cat. No. B1456298
M. Wt: 247.29 g/mol
InChI Key: GDYZHUQIHFBIKV-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-2-(piperidin-1-yl)benzoate” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 g/mol . It belongs to the benzamide family.

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Synthesis and Applications

Methyl-2-formyl benzoate is recognized for its versatility as a bioactive precursor in the synthesis of compounds with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it a significant structure and an excellent precursor for exploring new bioactive molecules. This compound is synthetically versatile, serving as a raw material for medical product preparation, highlighting its importance in organic synthesis and the pharmaceutical industry (Farooq & Ngaini, 2019).

Minor Groove Binder in DNA Interaction

DNA Binding and Applications

Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA, are based on N-methyl piperazine derivatives. These compounds are utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. This family of drugs provides a basis for rational drug design and a model system to investigate DNA sequence recognition and binding, underscoring the role of such compounds in research related to DNA interactions (Issar & Kakkar, 2013).

Antidepressant/Anxiolytic Activity via Serotonin Receptors

Pharmacological Profile

The compound SB-649915 demonstrates potent activity as a 5-HT1A and 5-HT1B autoreceptor antagonist and serotonin reuptake inhibitor, suggesting a mechanism for fast-acting antidepressant activity. This profile provides insights into the development of novel psychiatric medications with the potential for rapid onset of action, highlighting the importance of methyl 5-formyl-2-(piperidin-1-yl)benzoate derivatives in neuropsychiatric drug development (Watson & Dawson, 2007).

Safety And Hazards

“Methyl 5-formyl-2-(piperidin-1-yl)benzoate” should be handled with care. It is recommended to keep the product away from heat, sparks, open flames, and hot surfaces. Avoid contact with skin and eyes, and do not breathe dust, fume, gas, mist, vapors, or spray. Use personal protective equipment as required .

Future Directions

Piperidine derivatives, including “Methyl 5-formyl-2-(piperidin-1-yl)benzoate”, have potential applications in the pharmaceutical industry . Future research could focus on developing efficient synthesis methods, studying their biological activity, and exploring their potential as therapeutic agents .

properties

IUPAC Name

methyl 5-formyl-2-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-9-11(10-16)5-6-13(12)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYZHUQIHFBIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-2-(piperidin-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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